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molecular formula C14H8ClN5 B5618810 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline

Cat. No. B5618810
M. Wt: 281.70 g/mol
InChI Key: FIHDWRCZRZLYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04183932

Procedure details

The starting material may be prepared as follows: To a solution of 1.92 g of 2,6-dichloro-4-phenylquinazoline in 30 ml of dimethylsulfoxide was added 0.91 g of sodium azide. The mixture was heated at 100° C. for 1 hour with stirring and then poured into ice-water. The resulting precipitate was collected by filtration, washed with water and dried to give 1.9 g of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline. Recrystallization from chloroform-ethanol gave pale yellow needles, m.p. 209° C. (decomp.).
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:18])[CH:8]=2)[N:3]=1.[N-:19]=[N+:20]=[N-:21].[Na+]>CS(C)=O>[Cl:18][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]1[N:19]=[N:20][N:21]=[C:2]1[N:11]=[C:10]2[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)Cl
Name
Quantity
0.91 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material may be prepared
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC=3N(C2=CC1)N=NN3)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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